molecular formula C14H24N6O2 B8043500 2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide

2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide

Cat. No.: B8043500
M. Wt: 308.38 g/mol
InChI Key: AKJNBGSLLATLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide is a synthetic organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide typically involves multi-step organic reactions. The starting materials are often commercially available pyrazine derivatives, which undergo a series of substitution and amination reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions may vary, but they generally involve heating under reflux or using microwave-assisted synthesis to achieve higher yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-N-methyl-3-(methylamino)-6-N-propylpyrazine-2,6-dicarboxamide
  • 3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide
  • 2-N-methyl-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide

Uniqueness

2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide is unique due to its specific substitution pattern on the pyrazine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for various applications.

Properties

IUPAC Name

2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2/c1-5-7-17-12-10(14(22)18-8-6-2)19-9(13(21)16-4)11(15-3)20-12/h5-8H2,1-4H3,(H,16,21)(H,18,22)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJNBGSLLATLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(N=C1C(=O)NCCC)C(=O)NC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.